2-(4-Benzylphenoxy)acetic acid 2-(4-Benzylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9739168
InChI: InChI=1S/C15H14O3/c16-15(17)11-18-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
SMILES: C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

2-(4-Benzylphenoxy)acetic acid

CAS No.:

Cat. No.: VC9739168

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Benzylphenoxy)acetic acid -

Specification

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 2-(4-benzylphenoxy)acetic acid
Standard InChI InChI=1S/C15H14O3/c16-15(17)11-18-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Standard InChI Key ABTNKWXRXNGUMG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(4-Benzylphenoxy)acetic acid, systematically named 2-(4-benzylphenoxy)acetic acid, belongs to the class of phenoxyacetic acid derivatives. Its molecular formula, C₁₅H₁₄O₃, reflects a phenyl ring linked to a benzyl group via an ether bond, with an acetic acid moiety at the ortho position (Figure 1) . The compound’s SMILES notation, C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O, encodes its branched structure, while its InChIKey (ABTNKWXRXNGUMG-UHFFFAOYSA-N) ensures unique identification in chemical databases .

Crystallographic and Conformational Properties

X-ray diffraction studies of analogous compounds, such as (4-benzyloxy)phenylacetic acid, reveal triclinic crystal systems with centrosymmetric dimeric forms stabilized by hydrogen bonds between carboxyl groups . While direct crystallographic data for 2-(4-benzylphenoxy)acetic acid remains limited, its structural similarity to these derivatives suggests comparable packing arrangements and intermolecular interactions .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-(4-benzylphenoxy)acetic acid typically involves a multi-step protocol:

  • Esterification: Reaction of 4-benzylphenol with ethyl bromoacetate in the presence of a base yields ethyl 2-(4-benzylphenoxy)acetate .

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester intermediate produces the free carboxylic acid .

This route mirrors methods used to synthesize related COX-2 inhibitors, where strategic substitutions enhance target affinity . For example, bromine incorporation at the phenoxy ring’s para position (as in 7b) reduces IC₅₀ values by 50% compared to unsubstituted analogs .

Structure-Activity Relationships (SAR)

Key structural modifications influencing biological activity include:

  • Substituent Position: Para-substituted benzyl groups optimize COX-2 binding by aligning with hydrophobic pockets in the enzyme’s active site .

  • Acetic Acid Spacer: The ethyleneoxy linker between the phenyl and acetic acid groups facilitates hydrogen bonding with catalytic residues like Arg120 and Tyr355 .

Table 1 compares inhibitory activities of select analogs:

CompoundSubstituentCOX-2 IC₅₀ (μM)Selectivity (COX-2/COX-1)
2-(4-BzPhO)AABenzyl0.06 ± 0.01>1000
SC-5584-Bromophenyl0.0051900
CelecoxibSulfonamide0.05375

BzPhO: Benzylphenoxy; AA: Acetic acid .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

With an XLogP3 value of 3.4, 2-(4-benzylphenoxy)acetic acid exhibits moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Predicted aqueous solubility at 25°C is 12.7 mg/L, necessitating formulation enhancements for oral bioavailability .

Hydrogen Bonding and Rotatable Bonds

The compound features one hydrogen bond donor (carboxylic acid) and three acceptors (two ether oxygens, one carbonyl oxygen) . Five rotatable bonds confer conformational flexibility, enabling adaptation to enzyme active sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator